Potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate, more commonly known in scientific literature as KYA1797K, is a small molecule that has garnered significant attention in preclinical cancer research. [, , , , , , , , , , , , , , , , , ] It functions as a dual inhibitor of the Wnt/β-catenin and RAS signaling pathways, two crucial pathways frequently dysregulated in various cancers. [, , , , , , , , , , , , , , , , , ] KYA1797K acts by promoting the degradation of both β-catenin and RAS proteins, key components of their respective signaling pathways. [, , , , , , , , , , , , , , , , , ] This dual-targeting ability makes it a promising candidate for further investigation as a potential therapeutic agent for cancers where these pathways are implicated. [, , , , , , , , , , , , , , , , , ]
KYA1797K is a novel small molecule recognized for its potential in targeting the Wnt/β-catenin signaling pathway and Ras degradation, particularly in the context of cancer treatment. It has garnered attention due to its ability to destabilize β-catenin and degrade Ras, making it a promising candidate for therapeutic applications in colorectal cancer and possibly other malignancies.
The compound was identified through high-content screening of a chemical library and has been characterized in several studies focusing on its interaction with β-catenin and Ras proteins. Key research articles have highlighted its binding properties, molecular mechanisms, and therapeutic implications in cancer biology .
KYA1797K is classified as a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway. It is also categorized as a Ras modulator due to its ability to induce degradation of Ras proteins, which are frequently mutated in various cancers, including colorectal cancer.
The synthesis of KYA1797K involves organic chemistry techniques that typically include the formation of key functional groups necessary for its biological activity. The compound features an atypical 2-thioxo-4-thiazolidinone motif, which is derived from rhodanine. This structural feature is crucial for its interaction with target proteins .
The synthesis process may include:
KYA1797K's molecular structure includes a biphenyl core and a thiazolidinone ring. The compound's geometry allows it to fit into the binding pocket of proteins like programmed death-ligand 1 (PD-L1) and Axin, facilitating its role as an inhibitor .
KYA1797K undergoes several key reactions within biological systems:
The interactions involve:
The mechanism by which KYA1797K exerts its effects involves:
Empirical studies have shown that KYA1797K effectively reduces levels of both β-catenin and Ras in colorectal cancer cell lines, correlating with decreased cell proliferation and transformation .
Studies have employed various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of KYA1797K during synthesis .
KYA1797K has significant potential applications in:
KYA1797K (potassium (Z)-3-(5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate; CAS 1956356-56-1) is a small-molecule inhibitor identified through targeted drug discovery efforts aimed at modulating the Wnt/β-catenin signaling cascade. This pathway is evolutionarily conserved and critically regulates cellular processes including embryogenesis, tissue homeostasis, and stem cell maintenance. Dysregulation of Wnt/β-catenin signaling is a pathological hallmark in diverse conditions spanning oncology, fibrosis, and aging-related degeneration. KYA1797K emerged from structure-activity relationship (SAR) studies optimizing the rhodanine-derived scaffold to enhance binding affinity for Axin—a core scaffolding protein within the β-catenin destruction complex [5] [9].
Unlike first-generation inhibitors (e.g., ICG-001) that disrupt β-catenin's interaction with transcriptional co-activators, KYA1797K operates via a unique destabilization mechanism. It binds the regulators of G-protein signaling (RGS) domain of Axin, inducing conformational changes that activate the Axin-GSK3β complex. This enhances phosphorylation-dependent ubiquitination and proteasomal degradation of both β-catenin and oncogenic Ras proteins [4] [7]. With an IC₅₀ of 0.75 μM in TOPflash reporter assays, KYA1797K exhibits high selectivity for Wnt/β-catenin signaling over related pathways (Notch, TGF-β) [5]. Its multimodal action positions it as a compelling chemical probe for dissecting crosstalk between Wnt, Ras-ERK, and immune evasion pathways.
Table 1: Fundamental Chemical and Pharmacological Properties of KYA1797K
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₇H₁₁KN₂O₆S₂ | PubChem CID 119057297 [3] |
Molecular Weight | 442.51 g/mol | Spectrometric analysis [9] |
Solubility (DMSO) | 6 mg/mL (13.56 mM) | Kinetic solubility assay [8] |
IC₅₀ (Wnt/β-catenin) | 0.75 μM | TOPflash luciferase assay [5] |
Primary Targets | Axin RGS domain; β-catenin; Ras | SPR, co-IP studies [4] |
Despite promising preclinical data, fundamental questions regarding KYA1797K’s mechanism and applicability persist:
This review synthesizes evidence to address three core objectives:
This analysis encompasses:
KYA1797K’s significance lies in its dual targeting of historically "undruggable" oncoproteins (β-catenin, Ras). In oncology, it overcomes EGFR inhibitor resistance in KRAS-mutant NSCLC by destabilizing Ras and suppressing ERK signaling—effects unattainable with erlotinib [4] [7]. In aging, it outperforms ICG-001 by mitigating renal fibrosis and cellular senescence via mitochondrial biogenesis (PGC-1α/ TFAM upregulation) [1]. Its potential to block PD-L1 glycosylation via β-catenin/STT3 axis inhibition further positions it as an immune modulator, though clinical validation is pending [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1